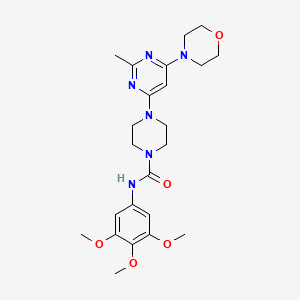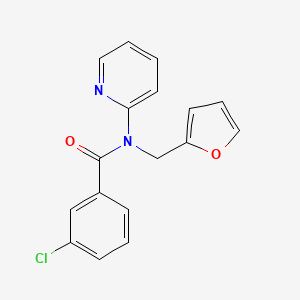![molecular formula C21H15FN2O2S B11339313 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B11339313.png)
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, methoxyphenyl, and oxoethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzaldehyde with a suitable thiol to form the corresponding thioether. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine ring and the nitrile group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reactions and purifications required.
化学反应分析
Types of Reactions
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学研究应用
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N-(4-Fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and potential applications that are not shared by similar compounds. For example, the presence of both fluorophenyl and methoxyphenyl groups can influence the compound’s electronic properties and interactions with biological targets.
属性
分子式 |
C21H15FN2O2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15FN2O2S/c1-26-18-9-4-14(5-10-18)19-11-6-16(12-23)21(24-19)27-13-20(25)15-2-7-17(22)8-3-15/h2-11H,13H2,1H3 |
InChI 键 |
DXLPCKOPJNZGDW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339246.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide](/img/structure/B11339248.png)
![8-(4-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11339252.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11339265.png)
![2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B11339269.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11339284.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339295.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B11339297.png)
![3-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11339309.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11339319.png)
![Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11339324.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11339328.png)
